![molecular formula C18H18N2O3S B2752630 4-oxo-N-(o-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-95-9](/img/structure/B2752630.png)
4-oxo-N-(o-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-oxo-N-(o-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a heterocyclic organic molecule that contains a pyrroloquinoline scaffold, which is known to exhibit various biological activities.
Scientific Research Applications
Biological Activities of Sulfonamide Compounds
Sulfonamides, including derivatives of quinoline, are known for their wide array of pharmacological properties. These include antibacterial, antifungal, anti-inflammatory, and antitumor activities. The structural modification of sulfonamides by integrating them with other active pharmaceutical scaffolds has led to the creation of hybrid compounds with enhanced biological activities. For instance, recent studies highlight the synthesis of sulfonamide hybrids incorporating heterocyclic moieties like coumarin, indole, quinoline, and pyrrole, showing significant biological activities (Ghomashi et al., 2022). These hybrids exhibit a range of pharmacological effects, including antibacterial, antifungal, and antitumor properties (Ghomashi et al., 2022; El-Gaby et al., 2002).
Synthetic Applications
In the realm of synthetic organic chemistry, sulfonamide compounds serve as key intermediates and building blocks for constructing complex molecules. Novel synthetic methods have been developed to create quinoline derivatives, including those with sulfonamide moieties, which are of interest due to their potential as antineoplastic agents and their utility in the synthesis of alkaloids such as luotonin A and camptothecin (Ferlin et al., 2000; Twin & Batey, 2004). Furthermore, the cycloauration of sulfonamides has been explored for creating metallacyclic complexes, demonstrating the versatility of sulfonamide compounds in coordination chemistry (Kilpin et al., 2008).
properties
IUPAC Name |
N-(2-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12-4-2-3-5-16(12)19-24(22,23)15-10-13-6-7-17(21)20-9-8-14(11-15)18(13)20/h2-5,10-11,19H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEDRLVNNVJCSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-N-(o-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

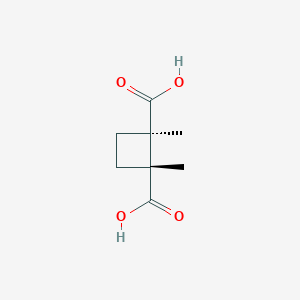

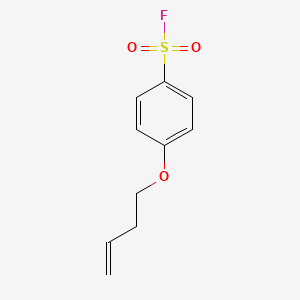
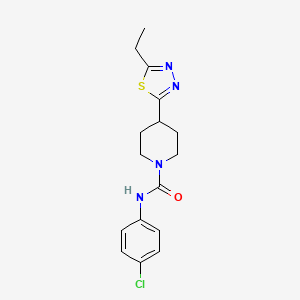
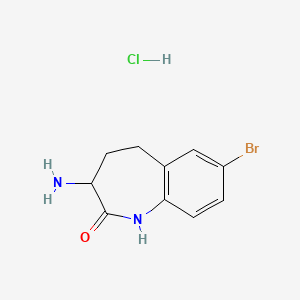

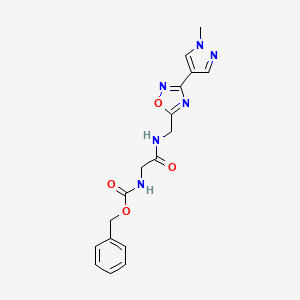
![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2752558.png)
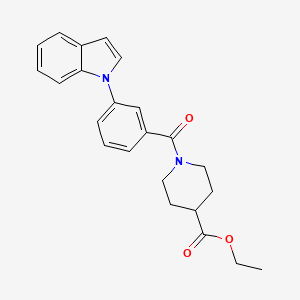
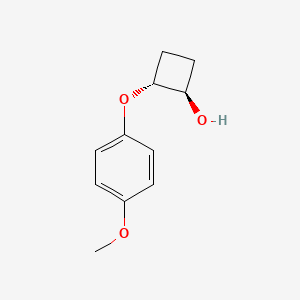

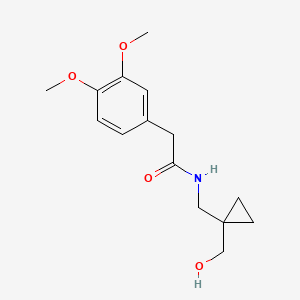
![1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-benzyloxime](/img/structure/B2752568.png)
![2,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2752570.png)